molecular formula C10H10N2O B12921288 5,8-Dimethylcinnolin-4(1H)-one CAS No. 106634-63-3

5,8-Dimethylcinnolin-4(1H)-one

Cat. No.: B12921288
CAS No.: 106634-63-3
M. Wt: 174.20 g/mol
InChI Key: PRVWVTTZUXPCHL-UHFFFAOYSA-N
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Description

5,8-Dimethylcinnolin-4-ol is a heterocyclic aromatic compound with the molecular formula C10H10N2O It belongs to the cinnoline family, which is characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dimethylcinnolin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2,5-dimethylphenylhydrazine with ethyl acetoacetate, followed by cyclization in the presence of a strong acid such as sulfuric acid. The reaction is usually carried out under reflux conditions to facilitate the formation of the cinnoline ring.

Industrial Production Methods: Industrial production of 5,8-Dimethylcinnolin-4-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of microwave irradiation or ionic liquids, may be employed to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5,8-Dimethylcinnolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield dihydrocinnoline derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can be performed using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) with Lewis acid catalysts for halogenation.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Dihydrocinnoline derivatives.

    Substitution: Nitro or halogenated cinnoline derivatives.

Scientific Research Applications

5,8-Dimethylcinnolin-4-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including its ability to inhibit certain enzymes.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5,8-Dimethylcinnolin-4-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes.

Comparison with Similar Compounds

    Quinoline: Similar in structure but lacks the hydroxyl group at the 4-position.

    Isoquinoline: Differently fused ring system, with the nitrogen atom in a different position.

    Cinnoline: Parent compound without the methyl groups at positions 5 and 8.

Uniqueness: 5,8-Dimethylcinnolin-4-ol is unique due to the presence of methyl groups at positions 5 and 8, which can influence its chemical reactivity and biological activity. These substitutions can enhance its stability and modify its interaction with molecular targets compared to its analogues.

Properties

CAS No.

106634-63-3

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

5,8-dimethyl-1H-cinnolin-4-one

InChI

InChI=1S/C10H10N2O/c1-6-3-4-7(2)10-9(6)8(13)5-11-12-10/h3-5H,1-2H3,(H,12,13)

InChI Key

PRVWVTTZUXPCHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)C=NNC2=C(C=C1)C

Origin of Product

United States

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